molecular formula C10H7Cl2FO3 B2709688 4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate CAS No. 2059684-85-2

4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate

Cat. No. B2709688
CAS RN: 2059684-85-2
M. Wt: 265.06
InChI Key: YWYWERKXMUTFMG-UHFFFAOYSA-N
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Description

Chloroacetyl chloride is a chlorinated acyl chloride . It is a bifunctional compound, making it a useful building block chemical . Methyl chloroacetate is another related compound used as a solvent for organic synthesis and as an intermediate in the production of pesticides .


Synthesis Analysis

Chloroacetyl chloride can be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene . A synthesis procedure for a related compound, ethyl chloroacetate, involves the reaction of ethyl chloroacetate with chilled aqueous ammonia .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a chloroacetyl group (ClCH2CO-), which can react with various nucleophiles in synthesis reactions .


Chemical Reactions Analysis

Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines .


Physical And Chemical Properties Analysis

Ethyl chloroacetate, a related compound, has a molar mass of 122.55 g/mol, a density of 1.145 g/mL, a melting point of -26 °C, and a boiling point of 143 °C .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Chloroacetyl chloride is considered hazardous. It is toxic if swallowed, in contact with skin or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Chloroacetyl compounds are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and pesticides . Their use in organic synthesis is likely to continue, with potential for new applications as our understanding of their chemistry expands.

properties

IUPAC Name

[4-(2-chloroacetyl)-2-fluorophenyl] 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2FO3/c11-4-8(14)6-1-2-9(7(13)3-6)16-10(15)5-12/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYWERKXMUTFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)OC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)-2-fluorophenyl 2-chloroacetate

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